1-Oxoisoindole

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Oxoisoindole can be synthesized through several methods. One common approach involves the dehydration of isoindoline-N-oxides . Another method includes the preparation of the parent isoindole by flash vacuum pyrolysis of an N-substituted isoindoline . Additionally, N-substituted isoindoles can be synthesized starting from xylylene dibromide .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the methods mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Oxoisoindole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form isoindole-1,3-diones.

Reduction: Reduction reactions can convert this compound to its reduced form, isoindoline.

Substitution: Substitution reactions, such as those involving halogens or other substituents, can modify the structure of this compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of catalysts.

Major Products Formed:

Oxidation: Isoindole-1,3-diones.

Reduction: Isoindoline.

Substitution: Various substituted isoindoles depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

1. Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of derivatives of 1-oxoisoindole. For instance, the compound 3-(3-oxoisoindolin-1-yl)pentane-2,4-dione (ISOAC1) has demonstrated significant efficacy against Alzheimer's disease by reducing amyloid beta (Aβ) aggregation and toxicity. This was evidenced through various assays, including Thioflavin T fluorescence assays and Western blotting, indicating its potential as a therapeutic agent in neurodegenerative disorders .

2. Anticancer Activity

The anticancer potential of this compound derivatives has been extensively researched. For example, α-(1-oxoisoindolin-3-yl)glycine has shown promise due to its ability to inhibit cancer cell proliferation. In vitro studies have demonstrated its effectiveness against multiple cancer cell lines, including HeLa and MCF7 cells, with IC50 values indicating moderate potency .

3. Inhibition of Tumor Necrosis Factor

Compounds derived from this compound have been investigated for their ability to inhibit tumor necrosis factor-alpha (TNFα), which plays a crucial role in inflammatory responses and various diseases. These compounds may offer therapeutic strategies for conditions exacerbated by excessive TNFα production, such as autoimmune diseases and certain viral infections .

Synthetic Methodologies

The synthesis of this compound derivatives often involves complex multi-step reactions. For instance, asymmetric synthesis techniques utilizing nickel(II) complexes have been employed to produce α-(1-oxoisoindolin-3-yl)glycine efficiently . Such methodologies are essential for developing new pharmaceutical agents with enhanced bioactivity.

Neuroprotective Efficacy of ISOAC1

| Assay Type | Result |

|---|---|

| Aβ Aggregation Reduction | Significant reduction observed |

| Toxicity in Primary Neurons | Decreased mitochondrial activity |

| Reactive Oxygen Species Levels | Lowered levels in treated neurons |

Anticancer Activity of α-(1-Oxoisoindolin-3-yl)glycine

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15.5 |

| MCF7 | 12.8 |

| A549 | 18.3 |

Case Studies

Case Study 1: Neuroprotection in Alzheimer's Disease

A study focusing on ISOAC1 revealed its ability to bind to Aβ monomers and protofibrils, reducing toxicity in neuronal models. This suggests that compounds based on this compound could be pivotal in developing new treatments for Alzheimer's disease .

Case Study 2: Anticancer Potency

Research on α-(1-oxoisoindolin-3-yl)glycine demonstrated its capacity to inhibit cell growth across various cancer types. The mechanism involves apoptosis induction and modulation of cell cycle progression .

Wirkmechanismus

The mechanism of action of 1-Oxoisoindole involves its interaction with various molecular targets and pathways. The compound can form cations, which are reactive intermediates in many chemical reactions . These cations can interact with nucleophiles, leading to the formation of new chemical bonds and the modification of existing structures.

Vergleich Mit ähnlichen Verbindungen

Isoindole: An isomer of 1-Oxoisoindole with a similar structure but different chemical properties.

Isoindoline: The reduced form of isoindole, which has different reactivity and applications.

Phthalimide: An isoindole-1,3-dione with two carbonyl groups attached to the heterocyclic ring.

Uniqueness of this compound: this compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and form reactive intermediates

Biologische Aktivität

1-Oxoisoindole, a compound belonging to the isoindole family, has garnered attention in recent years due to its diverse biological activities. This article synthesizes findings from various studies, highlighting its pharmacological potential, mechanisms of action, and applications.

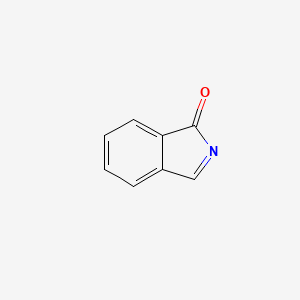

1. Chemical Structure and Properties

This compound is characterized by a fused isoindole structure with a carbonyl group at the 1-position. This unique configuration contributes to its reactivity and biological activity. The molecular formula is C₉H₇NO, and it exhibits planar geometry which facilitates π-π interactions and hydrogen bonding, crucial for its biological interactions.

2.1 Antiviral Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antiviral properties. For instance, a study on hydrazones derived from 1-oxoisoindoles showed promising inhibitory effects against influenza virus strains, comparable to established antiviral drugs like Tamiflu . The binding affinity of these compounds to viral proteins was analyzed using molecular docking techniques, revealing effective interactions that support their antiviral potential.

2.2 Anticancer Properties

Several derivatives of this compound have been investigated for their anticancer activity. A notable study evaluated the cytotoxic effects of various oxoisoindoline derivatives against cancer cell lines. The results indicated that specific modifications to the oxoisoindole structure enhanced its potency against human cancer cells, with some compounds showing IC₅₀ values in the low micromolar range .

2.3 Neuroprotective Effects

The neuroprotective potential of this compound derivatives has also been explored, particularly their role as acetylcholinesterase inhibitors. Some derivatives demonstrated significant inhibition of acetylcholinesterase activity, which is crucial for managing neurodegenerative diseases like Alzheimer’s . This suggests that these compounds could be developed as therapeutic agents for cognitive disorders.

The biological activity of 1-oxoisoindoles is primarily attributed to their ability to interact with specific biological targets:

- Inhibition of Enzymes : Many studies have focused on the inhibition of enzymes such as acetylcholinesterase and ADAMTS (a disintegrin and metalloproteinase with thrombospondin motifs). For example, certain oxoisoindoline derivatives were found to inhibit ADAMTS-5 with IC(25) values indicating moderate efficacy .

- Molecular Interactions : The conformational analysis and quantitative structure-activity relationship (QSAR) studies suggest that the spatial arrangement of substituents on the oxoisoindole structure significantly affects its biological activity. Halogen substituents were found to enhance the inhibitory effects on astrocytic chloride transport .

4.1 Synthesis and Evaluation

A comprehensive study synthesized a series of new oxoisoindoline derivatives and evaluated their biological activities. The synthesized compounds were characterized using NMR and IR spectroscopy, confirming their structures before testing their antiviral and anticancer activities .

4.2 Structure-Activity Relationship (SAR)

The SAR studies highlighted that modifications at specific positions on the oxoisoindole ring could lead to enhanced biological activity. For instance, compounds with electron-withdrawing groups at the para position showed improved inhibitory effects against cancer cell proliferation compared to their unsubstituted counterparts.

5. Conclusion

The biological activity of this compound and its derivatives presents a promising avenue for drug development across multiple therapeutic areas, including antiviral, anticancer, and neuroprotective applications. Continued research focusing on structural modifications and detailed mechanism studies will be essential for harnessing the full potential of this compound in clinical settings.

Tables

| Activity Type | Compound | IC₅₀/IC(25) | Target |

|---|---|---|---|

| Antiviral | Hydrazone derivative | Comparable to Tamiflu | Influenza virus |

| Anticancer | Various oxoisoindoles | Low micromolar | Cancer cell lines |

| Acetylcholinesterase Inhibitor | Selected derivatives | Moderate efficacy | Alzheimer’s disease |

Eigenschaften

IUPAC Name |

isoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO/c10-8-7-4-2-1-3-6(7)5-9-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTBAPWCYTNCZTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80196612 | |

| Record name | 1-Oxoisoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45738-06-5 | |

| Record name | 1-Oxoisoindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045738065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Oxoisoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.